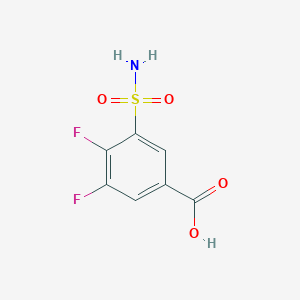

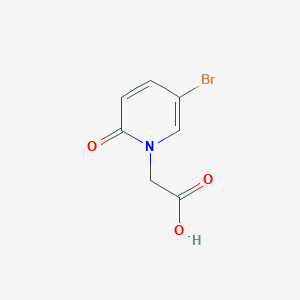

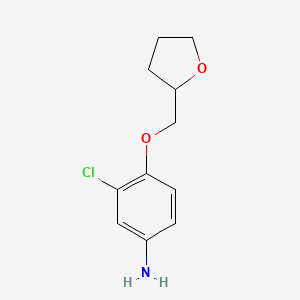

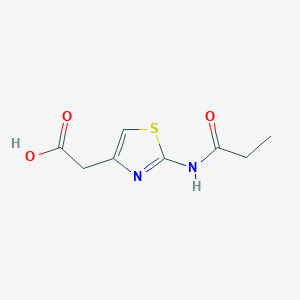

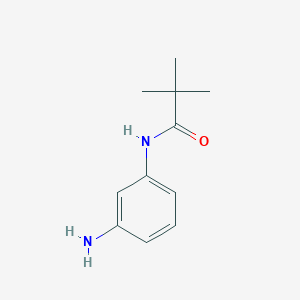

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related chloro-aniline compounds involves multi-step reactions, including condensation and reduction processes. For example, the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline was achieved by condensation of 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by reduction with Fe/NH4Cl, resulting in an 82% yield . This suggests that the synthesis of 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline might also involve similar steps, starting from appropriate furanyl and chloro-aniline precursors.

Molecular Structure Analysis

The molecular structure of chloro-aniline derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline was elucidated using IR spectroscopy, 1H NMR, and X-ray single crystal analysis . These techniques could similarly be applied to determine the molecular structure of 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline.

Chemical Reactions Analysis

The chemical reactivity of chloro-aniline compounds can be influenced by the substituents present on the aromatic ring. The vibrational spectra and molecular orbital calculations, such as natural bond orbitals (NBOs) and HOMO-LUMO energy gap, can provide insights into the reactivity of these molecules . The presence of a tetrahydrofuran group in 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline would likely affect its reactivity and could be studied using similar computational methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro-aniline derivatives can be diverse. For example, 3,4,5-Trimethoxy N-(2-hydroxybenzylidene) aniline exhibits thermochromic properties, as confirmed by electronic spectroscopy . The compound 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline may also display unique properties such as solubility, melting point, and thermochromic behavior, which can be determined through physicochemical tests.

科学的研究の応用

Synthesis and Structural Properties of Novel Compounds

Aniline derivatives, similar to "3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline," play a crucial role in the synthesis of novel compounds. For example, the reaction of chloral with substituted anilines has been shown to result in the formation of novel substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have significant potential in developing new materials with unique spectroscopic and structural properties (Issac & Tierney, 1996).

Environmental and Health Impact Studies

Studies on the environmental and health impacts of various chemical compounds, including those related to aniline derivatives, provide insights into their potential risks and benefits. For example, research on dioxins and similar toxic compounds reveals their effects on human health and the environment, guiding the safe handling and regulatory policies for chemicals containing aniline structures (Bertazzi et al., 1998).

Chemical Fixation of CO2

Aniline derivatives are explored for their potential in chemical fixation of CO2, presenting a novel avenue for the synthesis of functionalized azole compounds. This approach highlights the role of aniline compounds in addressing environmental challenges, such as climate change, by converting CO2 into valuable chemicals (Vessally et al., 2017).

Catalytic Wet Air Oxidation

The treatment of toxic nitrogen-containing compounds, often present in chemical and pharmaceutical industries, utilizes processes like Catalytic Wet Air Oxidation (CWAO). Aniline derivatives, including those similar to "3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline," are frequently studied for their effectiveness in these oxidation processes, indicating their importance in industrial waste treatment applications (Oliviero et al., 2003).

Safety and Hazards

特性

IUPAC Name |

3-chloro-4-(oxolan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUDXWNITUWFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)